molecular formula C11H9NO5 B1587955 Dimethyl 5-isocyanatoisophthalate CAS No. 46828-05-1

Dimethyl 5-isocyanatoisophthalate

Cat. No. B1587955
CAS RN: 46828-05-1
M. Wt: 235.19 g/mol
InChI Key: JHCYWIFFIHXGAG-UHFFFAOYSA-N
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Description

Dimethyl 5-isocyanatoisophthalate is an organic building block containing an isocyanate group . It may be used as a starting material in the synthesis of dimethyl 5- (3- (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)ureido)isophthalate, a potential 14-3-3 protein-protein interaction (PPI) inhibitor .


Molecular Structure Analysis

The molecular formula of Dimethyl 5-isocyanatoisophthalate is C11H9NO5 . Its molecular weight is 235.19 . The structure includes an isocyanate group and two methoxycarbonyl groups attached to a phenyl ring .


Physical And Chemical Properties Analysis

Dimethyl 5-isocyanatoisophthalate has a density of 1.24g/cm3, a boiling point of 350.3°C at 760 mmHg, and a refractive index of 1.533 . Its flash point is 164.1°C .

Scientific Research Applications

Gold(I) Chemistry

Dimethyl 5-aminoisophthalate, related to Dimethyl 5-isocyanatoisophthalate, is utilized as a ligand in gold(I) chemistry. It is used in the formation of model complexes for macrocyclic gold compounds, highlighting its significance in the synthesis and structural study of gold(I) compounds. The reaction with chlorodiphenylphosphine yields a diphosphine compound, which can further react to form dinuclear complexes and ionic compounds with gold(I). These compounds have been characterized using single-crystal X-ray diffraction, revealing Au···Au interactions (Wiedemann, Gamer, & Roesky, 2009).

Synthesis of Tetra Dimethyl 5-oxyisophthalate Substituted Phthalocyanines

Tetra dimethyl 5-oxyisophthalate substituted cobalt(II), manganese(III), and μ-oxo-dimer Fe(III) phthalocyanines have been synthesized for electrochemical studies. The process involves the reaction of dimethyl 5-hydroxyisophthalate with dicyano-nitrobenzene derivatives. These compounds are characterized using FT-IR, UV–visible spectroscopy, MALDI-TOF mass spectrometry, and elemental analysis. Their electron transfer properties are investigated through voltammetric and in situ spectroelectrochemical measurements, showcasing their potential in electrochemistry (Köksoy et al., 2015).

Synthesis and Structural Characterization of Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes

The synthesis of pincer type bicyclic diacyloxy- and diazaselenuranes using dimethyl 2-bromo-5-tert-butylisophthalate (related to Dimethyl 5-isocyanatoisophthalate) is reported. The reaction with sodium benzeneselenolate produces corresponding monoselenides, which are then reduced or oxidized to form bicyclic chalcogenuranes. These compounds, characterized by single crystal X-ray crystallography, have potential applications in the development of new materials and in understanding the structural aspects of bicyclic chalcogenuranes (Selvakumar et al., 2011).

Synthesis of Metallophthalocyanines with Dimethyl 5-(phenoxy)-isophthalate Substituents

Novel Zinc, Cobalt, Copper, and Nickel phthalocyanines substituted with dimethyl 5-(phenoxy)-isophthalate have been synthesized. Their antioxidant and antibacterial properties are evaluated, showing significant activities in free radical scavenging and ferrous ion chelating. These compounds are characterized using nuclear magnetic resonance and mass spectrometry, suggesting potential applications in the fields of biochemistry and materials science (Ağirtaş, Karatas, & Özdemir, 2015).

Aqueous Reactive Urethane Oligomer Containing Sulfoisophthalate Sodium Salt

Research on urethane oligomers containing sulfonic acid groups and different reactive groups has utilized dimethyl 5-sulfoisophthalate sodium salt. This study involves transesterification and the formation of aqueous reactive urethane oligomers with various properties, relevant in polymer science and material engineering (Yen, Huang, & Hong, 2007).

Synthesis of Rigid-Rod Linkers for Anchoring Chromophores

Rigid-rod sensitizers have been synthesized using dimethyl 5-substituted isophthalates, which are crucial for studying the dynamics of electron injection at the interface of metal oxide semiconductor nanoparticles. The properties of these compounds, including absorption and emission spectra, are studied, indicating their relevance in the field of semiconductor technology and material science (Wang, Schlegel, & Galoppini, 2002).

Safety And Hazards

Dimethyl 5-isocyanatoisophthalate is harmful by inhalation and if swallowed . It is irritating to eyes, respiratory system, and skin . It may cause sensitization by inhalation . Safety measures include not inhaling dust, rinsing eyes immediately with plenty of water and seeking medical advice in case of contact with eyes, wearing suitable protective clothing, gloves and eye/face protection, and seeking medical advice immediately in case of accident or if you feel unwell .

properties

IUPAC Name

dimethyl 5-isocyanatobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-16-10(14)7-3-8(11(15)17-2)5-9(4-7)12-6-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCYWIFFIHXGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409297
Record name Dimethyl 5-isocyanatoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-isocyanatoisophthalate

CAS RN

46828-05-1
Record name Dimethyl 5-isocyanatoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 5-isocyanatoisophthalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Sarkar, P Dastidar - Chemistry–An Asian Journal, 2019 - Wiley Online Library
… All chemicals, including dimethyl-5-isocyanatoisophthalate, 3-aminopyridine, and the metal salts, were purchased from Sigma–Aldrich and were used without further purification. …
Number of citations: 18 onlinelibrary.wiley.com
O Martí-Marí, R Abdelnabi, D Schols, J Neyts… - International Journal of …, 2023 - mdpi.com
… First, commercially available benzyl (2-aminoethyl)carbamate 36 was reacted with dimethyl 5-isocyanatoisophthalate to afford urea 37 in 54% yield. Subsequent carboxybenzyl (Cbz) …
Number of citations: 10 www.mdpi.com
O Martí-Marí, B Martínez-Gualda… - European Journal of …, 2022 - Elsevier
… Thereafter, reaction of the amino intermediates 19–21 with dimethyl 5-isocyanatoisophthalate afforded urea derivatives 22–24 (40–63%). Alternatively, a coupling reaction of …
Number of citations: 6 www.sciencedirect.com
M Mori, G Vignaroli, Y Cau, J Dinić, R Hill… - …, 2014 - Wiley Online Library
… -3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ureido)isophthalate (10): 4-Aminoantipyrine (12; 0.23 mmol, 1.00 equiv) was added to a solution of dimethyl 5-isocyanatoisophthalate (13; …

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